

Physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione

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Compound of Interest

Compound Name: 4,5-Diphenyl-4-oxazoline-2-thione

Cat. No.: B1270550

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An In-depth Technical Guide to 4,5-Diphenyl-4-oxazoline-2-thione

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of **4,5-Diphenyl-4-oxazoline-2-thione**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Information

4,5-Diphenyl-4-oxazoline-2-thione, with the CAS Registry Number 6670-13-9, is a heterocyclic compound belonging to the oxazoline class.^{[1][2]} Its structure features a five-membered ring containing nitrogen and oxygen, with two phenyl substituents and a thione group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4,5-Diphenyl-4-oxazoline-2-thione** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₁ NOS	[1][2]
Molecular Weight	253.32 g/mol	[1][2]
IUPAC Name	4,5-diphenyl-3H-1,3-oxazole-2-thione	[2]
Melting Point	260 °C	
CAS Number	6670-13-9	[1][2]
Appearance	Crystalline solid (inferred)	
Solubility	Data not available	
pKa	Data not available	

Synthesis and Experimental Protocols

The synthesis of **4,5-Diphenyl-4-oxazoline-2-thione** can be achieved through the cyclization of appropriate precursors. A common and effective method is the reaction of benzoin with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid catalyst. This reaction proceeds via the formation of a β -hydroxy thiocyanate intermediate, which then undergoes intramolecular cyclization to yield the final product.

General Synthetic Protocol

The following is a generalized experimental protocol for the synthesis of **4,5-Diphenyl-4-oxazoline-2-thione** based on established methods for analogous compounds:

- **Reaction Setup:** A mixture of benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) is suspended in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.
- **Acid Catalysis:** Concentrated sulfuric acid (catalytic amount) is carefully added to the reaction mixture.

- **Reflux:** The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- **Isolation and Purification:** The resulting precipitate is collected by vacuum filtration, washed with water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure **4,5-Diphenyl-4-oxazoline-2-thione**.

Spectral Data

The structural characterization of **4,5-Diphenyl-4-oxazoline-2-thione** is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

Spectroscopic Data	Key Features
^1H NMR	Signals corresponding to the aromatic protons of the two phenyl groups are expected in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton may also be observed. [2]
^{13}C NMR	Resonances for the aromatic carbons are expected between δ 120-140 ppm. The carbon of the thione group (C=S) would appear further downfield. Signals for the C4 and C5 carbons of the oxazoline ring would also be present. [2]
Infrared (IR)	Characteristic absorption bands for the N-H bond (around $3200\text{-}3400\text{ cm}^{-1}$), C=S bond (around $1200\text{-}1050\text{ cm}^{-1}$), and C-O bond (around $1300\text{-}1000\text{ cm}^{-1}$) are expected. Aromatic C-H and C=C stretching vibrations will also be present. [2]
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M^+) at $m/z = 253$, corresponding to the molecular weight of the compound. [2]

Reactivity and Potential Applications

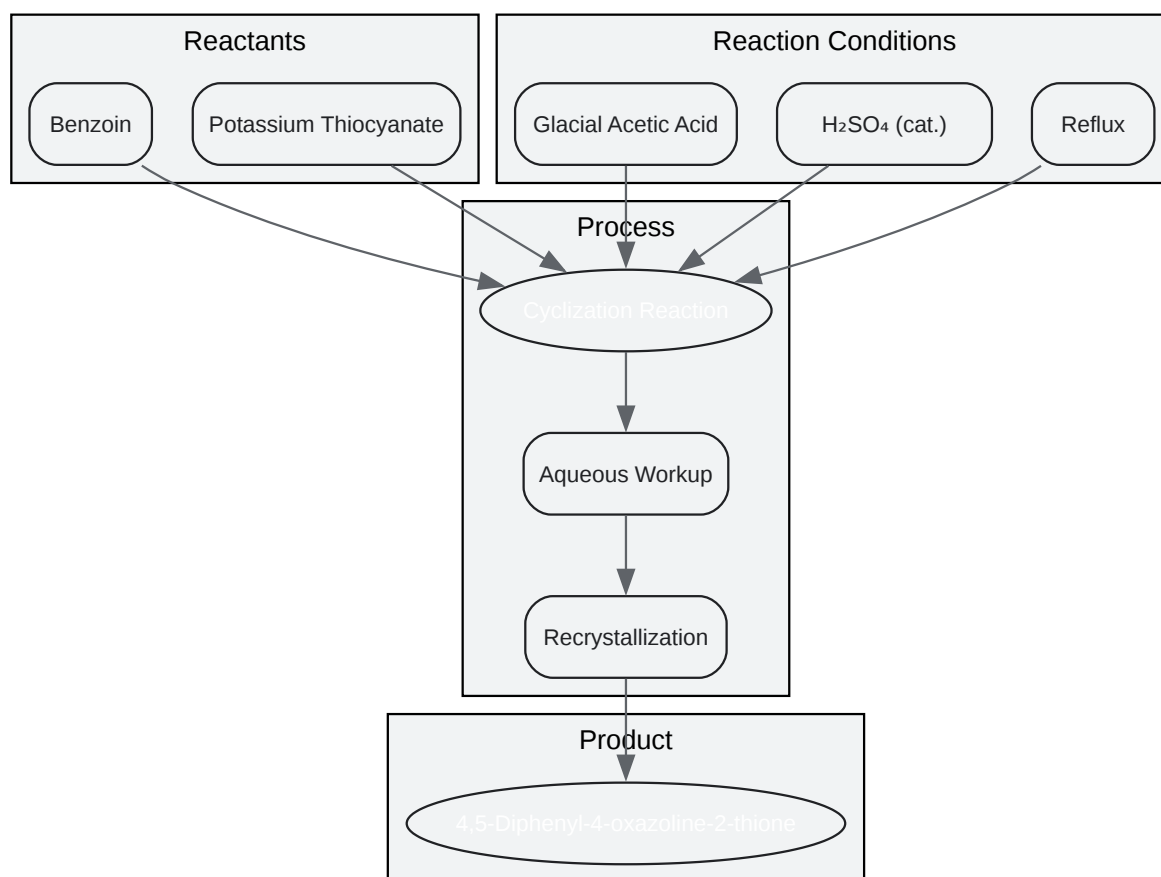
4,5-Diphenyl-4-oxazoline-2-thione possesses several reactive sites, including the thione group and the N-H proton, making it a versatile intermediate for further chemical modifications. The thione group can undergo various reactions, such as alkylation at the sulfur atom.

While specific biological activities for **4,5-Diphenyl-4-oxazoline-2-thione** have not been extensively reported, related oxazoline and isoxazoline structures have shown a range of biological effects. For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[\[3\]](#) Furthermore, various derivatives of 1,3,4-oxadiazole, a related heterocyclic system, have been explored for their therapeutic potential.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of **4,5-Diphenyl-4-oxazoline-2-thione**.



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